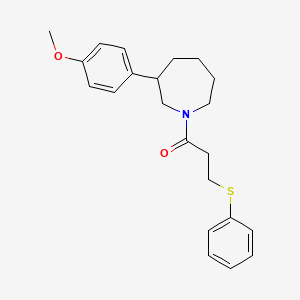

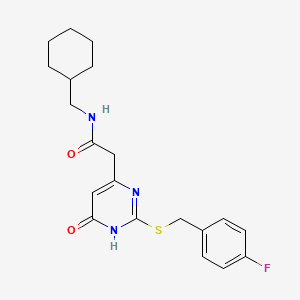

![molecular formula C8H10N2OS B2499235 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile CAS No. 1376155-87-1](/img/structure/B2499235.png)

2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various acetonitrile derivatives has been explored in several studies. For instance, the synthesis of (diethoxyphosphoryl)acetonitrile oxide and its cycloaddition to olefins has been reported, leading to the formation of 3-[(diethoxyphosphoryl)methyl]-2-isoxazolines, which can be further manipulated to produce β-hydroxy-β′-phosphoryl ketones . Similarly, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized through cyclization with thiosemicarbazide . Additionally, novel (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives have been prepared by ring transformation reactions . These studies demonstrate the versatility of acetonitrile derivatives in synthetic chemistry, providing a range of functional groups that can be utilized for further chemical transformations.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using various analytical techniques. In the case of the 1,3,4-thiadiazole derivatives, IR, ^1H NMR, and mass analysis were employed to confirm the structures . For the benzopyrimedo[2,1-b][1,3]thiazol-4-yliden acetonitrile derivatives, the structure confirmation is not explicitly mentioned, but such compounds are generally characterized using similar analytical methods . These techniques are crucial for ensuring the correct molecular structure, which is essential for understanding the chemical behavior and potential applications of the compounds.

Chemical Reactions Analysis

The acetonitrile derivatives synthesized in these studies are shown to participate in various chemical reactions. For example, the (diethoxyphosphoryl)acetonitrile oxide can undergo cycloaddition reactions with olefins . The 1,3,4-thiadiazole derivatives are obtained through cyclization reactions , and the benzopyrimedo[2,1-b]thiazol-4-yliden acetonitrile derivatives are prepared via ring transformation reactions . These reactions are significant as they provide pathways to create complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives are influenced by their functional groups and molecular structure. While the papers provided do not detail the physical properties of 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile specifically, they do discuss properties of similar compounds. For example, the synthesized complexes of 2-(6-methoxybenzo(d)thiazol-2-ylamino)-2-phenyl acetonitrile ligand with various metal ions are characterized by molar conductance, magnetic susceptibility measurements, and FTIR, suggesting non-electrolyte behavior in ethanol . The physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers have been studied using HPLC/DAD-MS and ^1H NMR-spectroscopy, indicating the importance of solvent choice and reaction conditions on the yield and purity of the compounds . These properties are essential for the practical application of these compounds in various fields, including pharmaceuticals and materials science.

科学的研究の応用

Helix-Helix Interactions and Chirality Studies

The molecule 2-amino-4-(thiazolin-2-yl)phenol, closely related to 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile, demonstrates intriguing helix-helix interactions. These interactions involve heterochiral sheets of helical, N⋯HO H-bonded polymers. Such studies are significant in understanding molecular chirality and its applications in pharmaceuticals and materials science (Stefankiewicz, Cian, & Harrowfield, 2011).

Photo-Stability Investigations

Research on molecules like ethyl 2-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]pyrrol-1-ylacetate in acetonitrile solutions highlights the significance of studying photo-stability under various lighting conditions. This research is crucial for understanding the stability of pharmaceuticals and chemicals under different environmental conditions (Hanamori et al., 1992).

Synthetic Chemistry

A synthesis method involving the treatment of ketones with [hydroxy(tosyloxy)iodo]benzene and thioureas in acetonitrile showcases the chemical versatility of thiazole derivatives. This method is important for creating various pharmaceutical and chemical intermediates (Moriarty et al., 1992).

Molybdenum(VI) Complexes and Catalysis

Research into molybdenum(VI) complexes with thiazole-hydrazone ligands, where acetonitrile plays a role in the reaction medium, contributes to the development of new catalysts for chemical reactions like olefin epoxidation. Such catalysts are significant in industrial chemistry for the synthesis of epoxides, which are valuable intermediates (Ghorbanloo, Bikas, & Małecki, 2016).

特性

IUPAC Name |

2-[2-(1-methoxyethyl)-1,3-thiazol-4-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-6(11-2)8-10-7(3-4-9)5-12-8/h5-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCJKUWZYVTZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)CC#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

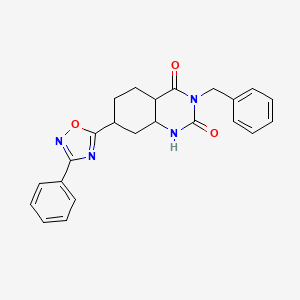

![5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2499152.png)

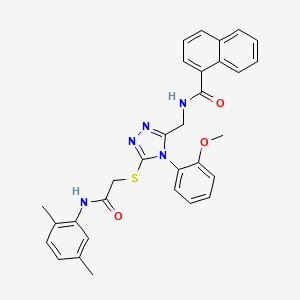

![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)

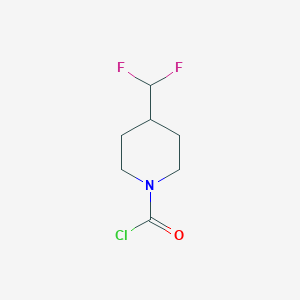

![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)

![2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2499162.png)

![N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2499164.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2499165.png)

![N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2499168.png)

![(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2499170.png)

![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)